3-Methoxy-1,2-propanediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBSUHYCGQTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049336 | |
| Record name | 1-O-Methylglycerol | |
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Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 3-Methoxy-1,2-propanediol | |
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CAS No. |
623-39-2 | |
| Record name | 3-Methoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-39-2 | |
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| Record name | 1-O-Methylglycerol | |
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| Record name | 3-Methoxy-1,2-propanediol | |
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| Record name | 1,2-Propanediol, 3-methoxy- | |
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| Record name | 1-O-Methylglycerol | |
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| Record name | 3-methoxypropane-1,2-diol | |
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| Record name | GLYCERIN 1-METHYL ETHER | |
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Synthetic Pathways and Mechanistic Investigations of 3 Methoxy 1,2 Propanediol
Chemical Synthesis Methodologies
Catalytic Approaches (e.g., Al(OTf)3 or Bi(OTf)3 catalysis)
Bismuth(III) triflate (Bi(OTf)3) has emerged as a noteworthy catalyst in organic synthesis due to its low toxicity, stability in the presence of moisture, and cost-effectiveness. jocpr.comresearchgate.net It has been effectively utilized in a variety of organic transformations, including Friedel-Crafts alkylations and the synthesis of highly functionalized piperidines. jocpr.combeilstein-journals.org Specifically, Bi(OTf)3 has been shown to be an efficient catalyst for the large-scale acylation of alcohols. researchgate.net While direct catalysis of 3-methoxy-1,2-propanediol synthesis using Al(OTf)3 or Bi(OTf)3 is not extensively detailed in the provided results, the catalytic activity of Bi(OTf)3 in reactions involving alcohols suggests its potential applicability. For instance, Bi(OTf)3 has been used to catalyze the synthesis of 1,1-diarylalkanes from arenes and styrenes. beilstein-journals.org Mechanistic studies indicate that in some reactions, Bi(OTf)3 can act as a Lewis acid to initiate reactions, such as the rearrangement of epoxides, which then react with other nucleophiles. wm.edu
Alkylation Reactions (e.g., 1,3-propanediol (B51772) with methyl chloride)
A significant and industrially advantageous method for preparing this compound involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base. google.comgoogle.com This process is noted for its high selectivity and yields, with minimal formation of byproducts.
The reaction typically uses alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as the base. The process can be carried out either batchwise or continuously. google.com A key procedural step involves the initial reaction of 1,3-propanediol with the base, followed by the removal of the resulting water of reaction, often through distillation or azeotropic distillation, before the introduction of methyl chloride. google.com This dehydration step is critical to prevent hydrolysis and other side reactions. The use of excess 1,3-propanediol can also serve as the solvent for the reaction. To enhance the reaction rate and yield, catalytic amounts of alkali metal bromides or iodides can be added.
| Reactants | Base | Key Conditions | Selectivity/Yield |
| 1,3-Propanediol, Methyl Chloride | Potassium Hydroxide | Scalable method | 85% selectivity smolecule.com |
| 1,3-Propanediol, Methyl Chloride | Alkali metal or alkaline earth metal hydroxide | Removal of water before adding methyl chloride | High yields google.com |
Formation as By-Product in Glycerol (B35011) Transesterification Processes
This compound, along with its isomer 2-methoxy-1,3-propanediol, can be formed as a byproduct during the transesterification of triglycerides with methanol (B129727) to produce biodiesel. google.comua.es This occurs through the etherification reaction between the glycerol byproduct and methanol. researchgate.net The presence of these glycerol ethers has been confirmed through GC-MS analysis of the reaction products. researchgate.netresearchgate.net
In some cases, the formation of these oxygenated compounds can be seen as a positive side reaction, as they can potentially be used as oxygenated additives in diesel fuel, which helps to reduce soot formation. researchgate.net Studies have shown that these glycerol etherification products are often miscible with the biofuel and may even improve some of its properties. researchgate.net The concentration of these ether byproducts can be influenced by the catalyst used in the transesterification process. For instance, using a specific aluminum phosphate (B84403) catalyst resulted in a low concentration (0.8%) of these ethers in the glycerol phase. google.com
| Process | Reactants | Products | Significance |
| Transesterification (Biodiesel Production) | Triglycerides, Methanol | Fatty Acid Methyl Esters (Biodiesel), Glycerol, this compound (byproduct) | Byproduct formation via etherification of glycerol and methanol. google.comresearchgate.net |
| Supercritical Transesterification | Vegetable Oils, Methanol | Biodiesel, Glycerol, Oxygenated compounds (including this compound) | Side reactions of glycerol can contribute to the overall biofuel yield. researchgate.net |
Hydrothermal Liquefaction of Glycerol
Hydrothermal liquefaction (HTL) of glycerol presents another pathway for the production of this compound. canada.ca This process involves treating glycerol with water under subcritical conditions (high temperature and pressure). canada.caresearchgate.net Research has demonstrated that the yield of this compound is sensitive to the reaction temperature, with an optimal temperature identified around 225°C. canada.ca Increasing the temperature beyond this point leads to a decrease in the yield. canada.ca
The initial pressure also plays a role, with an optimal initial gauge pressure of 40 bar for the production of this compound. canada.ca The molar feed ratio of water to glycerol is another critical parameter, with an optimum ratio of 6 for maximizing the yield of this specific product. canada.ca The retention time at the desired temperature also affects the product distribution; a shorter retention time favors the formation of this compound, while longer times can lead to its decrease and the formation of other products like hydroxyacetone. canada.ca The use of solid acid catalysts, such as H-ZSM-5 and γ-alumina, has also been investigated in this process. canada.ca
| Parameter | Optimal Condition | Effect on Yield |
| Temperature | 225°C | Yield increases up to this temperature and then decreases. canada.ca |
| Initial Gauge Pressure | 40 bar | Optimum for production. canada.ca |
| Water to Glycerol Molar Feed Ratio | 6 | Optimum for this compound production. canada.ca |
| Retention Time | 0 min (at desired temperature) | Longer retention times decrease the yield. canada.ca |
Chemical Reactivity and Derivatization of 3 Methoxy 1,2 Propanediol
General Reaction Chemistry of the Hydroxyl and Methoxy (B1213986) Groups
The reactivity of 3-methoxy-1,2-propanediol is dominated by its two hydroxyl groups. As with other diols, these groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The primary and secondary hydroxyls exhibit different reactivities, which can be exploited for selective transformations. For instance, protecting one hydroxyl group allows for selective reactions at the unprotected site, a crucial strategy in multi-step syntheses. google.com
The hydroxyl groups can be deprotonated by a suitable base to form alkoxides. google.com This activation is often the initial step for reactions like alkylation. For example, in a related process for preparing 3-methoxy-1-propanol, an excess of 1,3-propanediol (B51772) is reacted with methyl chloride in the presence of a base like potassium hydroxide (B78521), which deprotonates a hydroxyl group to initiate the reaction. google.comjst.go.jp
Synthesis and Characterization of Analogs and Derivatives
The distinct functional groups of this compound make it a valuable precursor for the synthesis of various specialized chemical analogs and derivatives.
This compound serves as a key reagent in the preparation of phosphorothioate (B77711) analogs of lysophosphatidic acid (LPA), which are developed as metabolically stabilized LPA receptor agonists. chemicalbook.com The synthesis of such analogs often involves using a linker molecule in solid-phase oligonucleotide synthesis. Structurally similar compounds, such as (R)-3-amino-1,2-propanediol, have been employed as universal linkers for the efficient synthesis of phosphorothioate oligonucleotides. google.com This suggests a methodology where this compound can be incorporated into a solid support to facilitate the step-wise construction of these complex biomolecule analogs.
The compound is utilized to synthesize diacylglycerol analogs, which have been investigated as potential antagonists for second messengers in cellular signaling pathways. chemicalbook.com Diacylglycerols are characterized by a glycerol (B35011) backbone esterified with two fatty acid chains. As this compound is a glycerol monomethyl ether, it provides a suitable scaffold for creating these analogs. The synthesis is achieved through the esterification of the two free hydroxyl groups with fatty acids or their activated derivatives. This process is analogous to the production of propylene (B89431) glycol mono- and diesters, which can be formed by the direct esterification of propylene glycol with fatty acids. 103.213.246
In the field of polymer chemistry, this compound has been incorporated into the main chain of polyetherimides to modify their physical properties. The goal of this modification is to create polymers with lower glass transition temperatures (Tg), enhanced elasticity at room temperature, and improved processability for potential biomedical applications.
The synthesis involves the co-condensation of monomers derived from this compound with other monomers, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride). This process leads to the formation of polyetherimides with molecular weights (Mn) up to 6,400 g/mol . The resulting polymers exhibit the desired lower Tg and, in some cases, reduced E-moduli when compared to commercial polyetherimides like ULTEM 1000.
Table 1: Properties of Polyetherimides with this compound Moieties
| Property | Observation | Reference |
| Glass Transition Temp. (Tg) | Lowered compared to commercial polyetherimides. | |
| Elasticity | Increased at room temperature. | |
| Processability | Improved due to modified thermal properties. | |
| Thermal Resistance | Stable up to 400 °C. | |
| Molecular Weight (Mn) | Achieved up to 6,400 g/mol . |
The diol functionality of this compound allows it to act as a ligand in coordination chemistry. Although direct studies on its metal complexes are limited, the behavior of structurally similar ligands provides significant insight. For example, the related ligand 3-mercapto-1,2-propanediol (B48393) and its 1-methoxy derivative form bridged dimeric complexes with monovalent metal ions like cobalt(I), copper(I), and silver(I). jst.go.jp In these complexes, the ligand acts as a uninegative, bidentate bridging ligand. jst.go.jp
Furthermore, studies with chiral 3-amino-1,2-propanediol (B146019) enantiomers show that the hydroxyl groups can be deprotonated to form alkoxide oxygens that coordinate to metal atoms, as seen in the synthesis of oxidovanadium(V) Schiff base complexes. google.com This demonstrates the capacity of the 1,2-diol moiety to bind with metal ions, suggesting that this compound can form stable complexes with a variety of transition metals.
Stereochemical Aspects in Synthetic Transformations
This compound is a chiral molecule, and its stereochemistry plays a critical role in certain synthetic transformations, particularly in biocatalysis. The compound can be used in racemic form for processes involving chiral resolution.
A notable example is the stereoselective transglycosylation catalyzed by the enzyme sucrose (B13894) phosphorylase. This enzymatic reaction demonstrates a clear preference for one enantiomer, allowing for the kinetic resolution of the racemic mixture. Molecular docking studies have shown that the enzyme preferentially reacts with the (R)-enantiomer of this compound. The selectivity is attributed to specific interactions within the enzyme's active site, where the 1,2-diol group is crucial for substrate binding, recognition, and correct positioning for the catalytic glycosylation to occur. Such biocatalytic methods provide a pathway to synthesize enantiomerically pure derivatives, which are valuable in various applications.
Advanced Applications of 3 Methoxy 1,2 Propanediol in Scientific Disciplines
Role as a Chemical Building Block in Organic Synthesis
3-Methoxy-1,2-propanediol, also known as glycerol (B35011) α-monomethyl ether, is a versatile chemical compound recognized for its utility as a fundamental building block in organic synthesis. nist.govrjptonline.org Its molecular structure, which features a propanediol (B1597323) backbone with a methoxy (B1213986) group (-OCH₃), provides multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules. The presence of two hydroxyl (-OH) groups and an ether linkage allows for a range of chemical transformations.
As a synthon, this compound offers a trifunctional framework that can be selectively modified. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, while the methoxy group provides stability and influences the molecule's polarity and reactivity. This multifunctionality makes it an important intermediate in creating a variety of organic compounds. While it is used in the synthesis of various molecules, its role as a precursor to other key synthetic intermediates is particularly notable. For instance, the related compound 3-methoxy-1-propanol, which is itself a crucial building block for pharmaceutically active compounds, can be prepared from propanediol derivatives.
The value of this compound is underscored by its inclusion in the catalogs of chemical suppliers under the category of "Building Blocks," signifying its role as a foundational component for constructing larger, more complex chemical architectures. rjptonline.org
Application in Materials Science and Polymer Chemistry
Information regarding the specific application of this compound in the modification of polyetherimides for enhanced properties is not available in the provided search results.
Utilization in Biomedical and Biochemical Research Tools
This compound is utilized as a cryoprotective agent (CPA) for the low-temperature preservation of biological materials, such as cell cultures. uregina.ca It belongs to the class of conventional, penetrating cryoprotectants, which includes glycols like ethylene (B1197577) glycol, propylene (B89431) glycol, and glycerol. wikipedia.org The primary function of these agents is to protect cells and tissues from the damaging effects of freezing, such as the formation of ice crystals. cryonicsarchive.org
The mechanism of cryoprotection by penetrating solutes like this compound involves several processes:
Lowering the Freezing Point : By dissolving in intracellular and extracellular water, the compound increases the total solute concentration, which depresses the freezing point and reduces the amount of ice formed at any given temperature. cryonicsarchive.org
Preventing Intracellular Ice Formation : As extracellular ice forms, the remaining liquid becomes hypertonic, drawing water out of the cells and causing them to dehydrate. Penetrating CPAs enter the cells, mitigating excessive dehydration and reducing the likelihood of lethal intracellular ice crystals forming. cryonicsarchive.org
Vitrification : At sufficiently high concentrations, CPAs can enable a solution to solidify into a glass-like, amorphous state upon rapid cooling, a process known as vitrification. nih.gov This completely bypasses the formation of crystalline ice, which is a major cause of cellular damage. cryonicsarchive.orgnih.gov Glycol ethers are noted for their good glass-forming properties.
Hydrogen Bonding : As water molecules are sequestered into ice crystals, CPAs form hydrogen bonds with biological molecules like proteins, helping to maintain their native structure and function in a less aqueous environment. wikipedia.org
Mixtures of different cryoprotectants are often more effective and less toxic than single agents. wikipedia.org this compound can be used in such vitrification solutions to enhance the preservation of cells and tissues for biological research and transplantation.
Table 1: Comparison of Common Cryoprotective Agents
| Cryoprotectant | Class | Molecular Weight ( g/mol ) | Key Properties |
| This compound | Glycol Ether | 106.12 nist.gov | Penetrating agent, good glass-forming ability. |
| Glycerol | Glycol | 92.09 | Highly effective, common in cryobiology for blood cells. wikipedia.org |
| Propylene Glycol (1,2-Propanediol) | Glycol | 76.09 | Penetrating agent, used in vitrification solutions. wikipedia.orgnih.gov |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 78.13 | Conventional penetrating CPA, highly effective but can have higher toxicity. wikipedia.org |
Information regarding the specific utilization of this compound as a probe for cellular signaling pathways or as a second-messenger antagonist is not available in the provided search results.
Implications in Pharmaceutical Synthesis and Intermediates
This compound and its structural analogs are significant intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the class of drugs known as beta-blockers (β-adrenergic receptor antagonists). Many beta-blockers share a common structural motif: an aryloxypropanolamine side chain attached to an aromatic ring system. This propanolamine (B44665) structure is directly derivable from a three-carbon glycerol backbone.
The synthesis of the widely used cardioselective beta-blocker, Metoprolol, serves as a key example. Several documented synthetic routes for Metoprolol utilize an intermediate, 3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol , as a starting material. google.com This intermediate is then chemically modified—for example, by reacting with thionyl chloride or methanesulfonyl chloride—to activate the hydroxyl groups, facilitating the subsequent reaction with isopropylamine (B41738) to form the final Metoprolol molecule. google.com
Table 2: Beta-Blockers Featuring the Aryloxypropanolamine Structural Core
| Drug Name | Therapeutic Use | Structural Relevance |
| Metoprolol | Hypertension, Angina | Contains a 1-[4-(2-methoxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol structure. rjptonline.org |
| Propranolol | Hypertension, Anxiety | Contains a 1-(1-naphthyloxy)-3-(isopropylamino)propan-2-ol structure. |
| Atenolol | Hypertension | Contains a 1-(4-carbamoylmethylphenoxy)-3-(isopropylamino)propan-2-ol structure. |
| Bisoprolol | Heart Failure, Hypertension | Contains a 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-(isopropylamino)propan-2-ol structure. |
Analytical Methodologies for Detection and Quantification of 3 Methoxy 1,2 Propanediol
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of 3-methoxy-1,2-propanediol in complex matrices like food products. creative-proteomics.comthermofisher.com This technique offers high sensitivity and specificity, allowing for reliable identification and quantification. creative-proteomics.com The method generally involves direct analysis of an organic extract on a polar capillary column, with detection performed in selected-ion monitoring (SIM) mode to enhance sensitivity. creative-proteomics.com The mass spectrum of this compound is characterized by a top peak at an m/z of 45, with other significant peaks at m/z 43 and 75. nih.gov
Sample Preparation and Extraction Protocols
A robust and validated sample preparation protocol is essential for accurate GC-MS analysis. For wine samples, a widely adopted method is a salting-out assisted liquid-liquid extraction. creative-proteomics.com This procedure involves the addition of potassium carbonate to the sample, which increases the ionic strength of the aqueous phase and facilitates the transfer of the analytes into an organic solvent. creative-proteomics.comoiv.int
The typical extraction protocol is as follows:
An internal standard, such as butane-1,4-(2H)8, is added to the wine sample. oiv.int
Potassium carbonate is carefully added and mixed, which causes the evolution of heat and carbon dioxide. oiv.int
After cooling, diethyl ether is added as the extraction solvent. creative-proteomics.comoiv.int
The mixture is homogenized using a shaker and then centrifuged to separate the organic and aqueous phases. oiv.int
The resulting diethyl ether extract, containing this compound, is then directly analyzed by GC-MS. creative-proteomics.com
Method Validation and Interlaboratory Study Results
The GC-MS method for determining this compound in wine has been subjected to a rigorous international collaborative study to establish its performance characteristics. creative-proteomics.com The study, involving 11 laboratories across four countries, demonstrated the method's reliability and reproducibility for official wine control. creative-proteomics.com
The validation covered different wine matrices, including white, red, sweet, and dry wines. creative-proteomics.com The precision of the method was found to be within the range predicted by the Horwitz equation, a standard measure for the acceptability of interlaboratory precision. creative-proteomics.com The HORRAT values, which compare the observed precision with the predicted precision, ranged from 0.8 to 1.7 for this compound, indicating acceptable performance. creative-proteomics.com Average recoveries for the compound were reported to be 104%. creative-proteomics.com
| Parameter | Value |
|---|---|
| Concentration Range Studied | 0.1–0.8 mg/L |
| Number of Participating Laboratories | 11 |
| Average Recovery | 104% |
| HORRAT Values | 0.8–1.7 |
Application in Authenticity Assessment of Food Products
A primary application of this analytical methodology is in the authenticity assessment of wine. creative-proteomics.com Glycerol (B35011) is sometimes illegally added to wine to mask poor quality by enhancing sweetness and body. creative-proteomics.com Technical-grade glycerol, depending on its manufacturing process, contains specific impurities. creative-proteomics.com Glycerol produced from the transesterification of triglycerides can contain significant amounts of this compound. creative-proteomics.comoiv.int
Since this compound is not a natural component of wine, its presence serves as a clear indicator of the unauthorized addition of this type of technical glycerol. creative-proteomics.com The validated GC-MS method provides official control authorities with a reliable tool to detect this form of wine fraud, ensuring product integrity. creative-proteomics.comavantorsciences.com
Spectroscopic and Other Advanced Analytical Techniques
While GC-MS is the predominant technique for the quantification of this compound, other spectroscopic methods are vital for its structural elucidation and identification. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound and are used to confirm its molecular structure. nih.gov These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is another technique used for the identification of this compound. nih.gov The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as the hydroxyl (O-H) and ether (C-O-C) groups. thermofisher.comnih.govavantorsciences.comfishersci.ca Conformance to a reference infrared spectrum is often used as a quality control specification for the pure compound. thermofisher.comavantorsciences.com
High-Performance Liquid Chromatography (HPLC) : For the analysis of small, polar, and non-chromophoric compounds like this compound, HPLC can be a suitable alternative or complementary technique. creative-proteomics.comnih.govinternationaljournalssrg.org Since the compound lacks a UV-absorbing chromophore, universal detectors are required. Methods developed for similar diols utilize detectors such as:
Refractive Index (RI) Detector : This detector is sensitive to changes in the refractive index of the mobile phase as the analyte elutes and is commonly used for analyzing polyols. creative-proteomics.cominternationaljournalssrg.org
Charged Aerosol Detector (CAD) : CAD is another universal detector that can be coupled with Hydrophilic Interaction Chromatography (HILIC) for the sensitive quantification of polar compounds that are not amenable to reversed-phase HPLC with UV detection. nih.gov
Near-Infrared Spectroscopy (NIRS) : NIRS is an advanced, non-destructive technique used for the rapid, multiparameter analysis of polyols in quality control settings. metrohm.com It requires no sample preparation and can be used to quantify parameters like hydroxyl value and moisture content in polyol products. metrohm.com
Environmental Behavior and Ecotoxicological Investigations of 3 Methoxy 1,2 Propanediol
Occurrence and Fate in Environmental Compartments
Impurity in Technical Glycerol (B35011) and its Environmental Tracing
3-Methoxy-1,2-propanediol (3-MPD) is recognized as a significant impurity in technical-grade glycerol, particularly that which is produced from the transesterification of triglycerides in the production of biodiesel. Its presence can serve as a chemical tracer to detect the illicit addition of technical glycerol to consumer products, most notably wine. The economic incentive to add glycerol to wine to enhance its sweetness and body has led to the development of analytical methods to detect such adulteration.
The determination of 3-MPD in wine is a key indicator of the addition of exogenous glycerol, as it is not a natural component of wine. Gas chromatography coupled with mass spectrometry (GC/MS) is a validated method for the quantification of 3-MPD in wine samples. Interlaboratory studies have demonstrated the reliability of this method, with concentration ranges for 3-MPD in adulterated wines typically falling between 0.1 and 0.8 mg/L. The detection of 3-MPD, along with other glycerol by-products like cyclic diglycerols, provides a robust tool for regulatory authorities to ensure the authenticity of wine and other products where the addition of technical glycerol is prohibited. The presence of this compound has also been identified in the photodegradation products of kraft pine lignin, suggesting a potential natural source for this compound in the environment.
Degradation Pathways and Persistence Studies
The environmental persistence of this compound is expected to be low due to its high water solubility and likely susceptibility to microbial degradation and atmospheric oxidation. While specific degradation studies on this compound are limited, the environmental fate of structurally similar compounds, such as other glycol ethers, provides valuable insights into its likely degradation pathways.
In the atmosphere, glycol ethers are primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals. For the related compound 3-methoxy-1-propanol, the tropospheric lifetime is estimated to be around 15 hours, indicating rapid degradation. nih.gov This suggests that this compound would also have a short atmospheric half-life. The degradation process is initiated by the abstraction of a hydrogen atom by the OH radical, leading to the formation of alkyl radicals. These radicals then react with molecular oxygen to form peroxy radicals, which can subsequently undergo further reactions to form various degradation products.
Given its structure, this compound is expected to be biodegradable. Studies on similar compounds, such as 3-chloro-1,2-propanediol, have shown that they can be biodegraded by microorganisms like Saccharomyces cerevisiae. The biodegradation of 1,2-propanediol is also well-documented, proceeding via oxidation to propionaldehyde (B47417) and then to propionyl-CoA, which can enter central metabolic pathways. It is plausible that this compound undergoes similar aerobic and anaerobic degradation processes in soil and water, initiated by microbial enzymes. A safety data sheet for this compound states that persistence is unlikely based on its water solubility, further supporting the expectation of low environmental persistence. fishersci.com
Ecotoxicity Assessments
Aquatic Ecotoxicity (e.g., Vibrio fischeri bioluminescence inhibition)
The aquatic ecotoxicity of this compound and related glycerol-derived ethers has been assessed using the Vibrio fischeri bioluminescence inhibition assay. This assay is a widely used method for rapid toxicity screening of chemicals in aquatic environments. The test measures the reduction in light output from the marine bacterium Vibrio fischeri upon exposure to a toxic substance. The concentration of the substance that causes a 50% reduction in bioluminescence (EC50) is a standard measure of acute toxicity.
A systematic study on a series of glycerol mono-, di-, and trialkyl ethers demonstrated that their toxicity to Vibrio fischeri is generally low. nih.govresearchgate.net For many of the glycerol-derived chemicals, the inhibition of bioluminescence after 30 minutes of exposure was relatively low. The ecotoxicity of these compounds was found to be influenced by their molecular structure, as discussed in the following section. The table below presents the ecotoxicity data for a selection of glycerol monoalkyl ethers, providing a comparative context for the potential toxicity of this compound.
| Compound | EC50 (mg/L) after 30 min exposure |
| Glycerol | > 100,000 |
| 3-Ethoxy-1,2-propanediol | 13,804 |
| 3-Propoxy-1,2-propanediol | 3,467 |
| 3-Butoxy-1,2-propanediol | 867 |
| 3-Pentoxy-1,2-propanediol | 215 |
| 3-Hexoxy-1,2-propanediol | 54 |
Data sourced from a study on the ecotoxicity of glycerol ethers in Vibrio fischeri. nih.govresearchgate.net
Structure-Toxicity Relationships of Glycerol-Derived Ethers
The ecotoxicity of glycerol-derived ethers, as determined by the Vibrio fischeri bioluminescence inhibition assay, exhibits clear structure-toxicity relationships. nih.govresearchgate.net Research has shown that the toxicity of these compounds is influenced by the length and number of alkyl substituents on the glycerol backbone.
Generally, for a series of monoalkyl glycerol ethers, the ecotoxicity increases with the increasing length of the alkyl chain. nih.govresearchgate.net This trend is evident in the EC50 values presented in the table above, where the toxicity increases from the ethoxy to the hexoxy derivative. This relationship is often linked to the hydrophobicity of the molecule; as the alkyl chain lengthens, the compound becomes more lipophilic, which can enhance its ability to partition into and disrupt biological membranes.
Toxicological Research Perspectives on 3 Methoxy 1,2 Propanediol
Acute Toxicity Studies and Observations in in vivo Models
Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical following short-term exposure. For 3-methoxy-1,2-propanediol, in vivo data from studies on mice provide insights into its acute toxicity profile.
In a key study, the median lethal dose (LD50) of this compound was determined following subcutaneous administration in mice. The LD50 was found to be greater than 2,547 mg/kg, indicating a relatively low order of acute toxicity by this route of exposure. haz-map.com Observations recorded during these studies noted specific neurotoxic effects. The compound was observed to cause flaccid paralysis without anesthesia, which is typically indicative of neuromuscular blockage, as well as muscle weakness in the test subjects. haz-map.comchemicalbook.com
Table 1: Acute Toxicity of this compound in Mice
| Test Model | Route of Administration | LD50 | Observed Effects |
|---|
Evaluation of Irritation and Sensitization Potential in Experimental Models
The potential of a chemical to cause irritation to the skin and eyes, or to elicit an allergic skin reaction (sensitization), is a critical aspect of its toxicological profile.
Regarding eye irritation, a 1998 report from the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) included this compound in a compilation of Draize eye test data. In this assessment, it was assigned a Modified Maximum Average Score (MMAS) of 0, suggesting it is not an eye irritant under the conditions of the test.
Genotoxicity and Mutagenicity Assessments in in vitro and in vivo Systems
Genotoxicity and mutagenicity assays are employed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard screening tests include the bacterial reverse mutation assay (Ames test) and in vitro and in vivo micronucleus assays.
Despite the importance of this endpoint, a review of the available scientific literature reveals a lack of specific studies investigating the genotoxic or mutagenic potential of this compound. No data from Ames tests, chromosomal aberration assays, or micronucleus assays conducted on this specific compound have been identified. nih.goveuropa.euresearchgate.net A safety data sheet for the compound notes that no ingredient of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). chemicalbook.com
Metabolic Fate in Biological Systems (e.g., in vivo and in vitro studies)
Understanding the metabolic fate of a compound—how it is absorbed, distributed, metabolized, and excreted by a biological system—is crucial for a comprehensive toxicological assessment.
Specific studies detailing the metabolic pathway of this compound in biological systems are not available in the current body of scientific literature. However, based on its structure as a glycerol (B35011) ether, it can be hypothesized that its metabolism would follow pathways similar to other related compounds. The metabolism of 3-(phenylamino)propane-1,2-diol has been shown to be extensive, with several metabolites eliminated in urine. nih.gov For other propanediols, metabolic pathways can involve conversion to metabolites like propionaldehyde (B47417), propionate, and 1-propanol. nih.gov It is plausible that this compound is metabolized via cleavage of the ether linkage, followed by the entry of the resulting glycerol and methanol (B129727) moieties into their respective metabolic pathways. However, without specific experimental data, this remains a theoretical projection.
Role as a Reference Compound or Impurity in Toxicology Studies
In toxicological research, a compound may be studied not as the primary agent of interest, but as a known impurity within another substance or as a reference standard for analytical purposes. This compound has been identified in this context in several studies.
For instance, in toxicology and carcinogenesis studies of glycidol conducted by the National Toxicology Program (NTP), this compound was identified as an impurity in the glycidol formulation administered to rats and mice. The purity of the glycidol was 94%, with this compound present at a concentration of 1.2%.
Furthermore, due to its presence as a by-product in technical-grade glycerol, which may be illegally added to wine, this compound has been the subject of analytical method development. An interlaboratory study was conducted to validate a gas chromatographic/mass spectrometric method for its determination in wine, establishing it as a marker for the illicit addition of technical glycerol.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glycidol |
| Propionaldehyde |
| Propionate |
| 1-Propanol |
| 3-(Phenylamino)propane-1,2-diol |
| Glycerol |
Emerging Research Frontiers and Future Outlook
Advanced Catalytic Systems for Sustainable Production
The sustainable production of 3-Methoxy-1,2-propanediol is a primary focus of current research, leveraging the abundance of its precursor, glycerol (B35011), a byproduct of biodiesel production. The etherification of glycerol is the key transformation, and advanced catalytic systems are being developed to enhance efficiency, selectivity, and environmental compatibility.
Heterogeneous acid catalysts are at the forefront of this effort due to their ease of separation and potential for reuse, which are critical for green industrial processes. researchgate.net Materials such as zeolites, sulfonic resins (e.g., Amberlyst-15), and various mixed oxides are actively being investigated. mdpi.comsciepub.comrsc.org These catalysts provide acidic sites that facilitate the reaction of glycerol with a methylating agent. The performance of these catalysts is often governed by a balance between surface acidity and polarity, as the catalyst must effectively adsorb the highly polar glycerol molecule without binding it too strongly, which would inhibit the reaction. rsc.org
A particularly innovative approach involves the regioselective synthesis of 3-methoxypropan-1,2-diol from glycerol using subcritical or supercritical methanol (B129727). researchgate.net This method, using a simple catalyst like potassium carbonate, can selectively target the primary hydroxyl group of glycerol, leading to the desired product with high precision.
Biocatalysis represents another significant frontier. Enzymes, such as the archaeal geranylgeranylglyceryl phosphate (B84403) synthase (G3PS), are being explored for their ability to construct ether bonds with high stereospecificity under mild conditions. chemrxiv.orgnih.gov While not yet applied commercially for this compound production, these biocatalytic systems offer a promising pathway for green synthesis, minimizing byproducts and energy consumption. researchgate.net
| Catalyst Type | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Acid Catalysts | Zeolites, Sulfonic Resins (Amberlyst), Mixed Oxides | Reusable, easy separation from products, reduces waste. researchgate.net | Optimizing surface polarity and acidity for glycerol adsorption. rsc.org |
| Base Catalysts in Supercritical Fluids | Potassium Carbonate in Supercritical Methanol | High regioselectivity for the primary hydroxyl group. researchgate.net | Process optimization for continuous production. |
| Biocatalysts (Enzymes) | Archaeal G3PS | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme engineering for specific substrate compatibility and stability. |
Novel Applications in Functional Materials
While direct, large-scale applications of this compound are still emerging, its molecular structure suggests significant potential in the realm of functional materials. Research into related polyols and glycerol ethers provides a strong indication of its future utility.
The presence of two hydroxyl groups and a methoxy (B1213986) ether group imparts a unique combination of polarity, hydrogen-bonding capability, and a non-crystallizing nature. This makes it a candidate for use in high-performance polymers. For instance, the related compound 2-Methyl-1,3-propanediol is utilized in the manufacture of unsaturated polyester (B1180765) resins, polyurethanes, and plasticizers. Its branched structure enhances flexibility and toughness in the final polymer products. Similarly, this compound could serve as a diol monomer or a chain extender in the synthesis of polyesters and polyurethanes, potentially improving properties such as low-temperature flexibility, solvent compatibility, and adhesion in coatings and adhesives.
Furthermore, glycerol ethers, particularly di- and tri-ethers, are being investigated as fuel additives to improve the properties of biodiesel. nih.gov The ether functionality can enhance cold-flow properties and reduce emissions. As a mono-ether, this compound could also serve as a bio-based solvent, offering a greener alternative to petroleum-derived solvents in formulations for paints, cleaning products, and cosmetics. Its potential role as a synthesis building block for pharmaceuticals is also plausible, analogous to related methoxy-alcohols used in active pharmaceutical ingredient (API) synthesis. google.com
Refined Biochemical Pathway Elucidation
Understanding the metabolic fate of this compound is crucial for assessing its biological activity and safety. As a glycerol ether, its biochemical pathways are expected to be linked to lipid metabolism. The glycerol backbone is a central molecule in metabolism and can be phosphorylated by glycerol kinase to enter the glycolysis or gluconeogenesis pathways. wikipedia.org
Studies on other glycerol monoethers in cultured liver cells indicate that they can be assimilated and metabolized into more complex lipids. nih.gov Specifically, 1-alkylglycerols (the structural class to which this compound belongs) can serve as precursors for the synthesis of triacylglycerols and phospholipids, including plasmalogens, which are a specific type of ether lipid important in cell membranes and signaling. nih.gov The metabolic pathway likely involves phosphorylation of one of the free hydroxyl groups, followed by acylation to form complex ether lipids.
The ether bond itself is generally more stable to chemical and enzymatic hydrolysis than an ester bond, a key feature of naturally occurring ether lipids found in various organisms. gerli.com The ultimate fate of the methoxy group within a biological system is a subject for further research, but it would likely be processed by cytochrome P450 enzymes in the liver, which are responsible for xenobiotic metabolism.
Integration with "Omics" Technologies in Biological Research
While specific "omics" studies on this compound have not yet been published, these technologies represent a powerful future direction for understanding its biological interactions at a molecular level. Omics technologies—including transcriptomics, proteomics, and metabolomics—provide a holistic view of the cellular and systemic responses to chemical exposure. pharmtoxglp.com
The application of omics in toxicology can elucidate mechanisms of action, identify sensitive biomarkers of exposure or effect, and aid in the grouping of chemicals for risk assessment. researchgate.netecetoc.org For this compound, these technologies could be applied in several ways:
Transcriptomics: Using techniques like RNA-sequencing, researchers could expose liver cells (in vitro) or model organisms to the compound and measure changes in the expression of thousands of genes. This could reveal the activation or suppression of specific pathways related to lipid metabolism, oxidative stress, or xenobiotic response, providing a detailed molecular fingerprint of the compound's effects.
Proteomics: This would complement transcriptomics by quantifying changes in protein levels and post-translational modifications, offering insights into the functional consequences of gene expression changes.
Metabolomics: This powerful tool could be used to trace the metabolic fate of this compound in a biological system. By tracking the appearance of downstream metabolites, researchers could definitively map its breakdown pathways and identify any potentially reactive intermediates. mdpi.com
The integration of these multi-omics datasets provides a systems toxicology approach, enabling a more comprehensive and predictive assessment of the compound's biological activity than traditional methods alone. mdpi.com This approach is crucial for building confidence in the safety of new, sustainable chemicals and for uncovering novel biological functions.
Q & A
Q. What are the primary synthetic routes for 3-Methoxy-1,2-propanediol in laboratory settings?
The most common method involves the acid-catalyzed reaction of glycerol with methanol under mild conditions, yielding high-purity product . Alternative pathways include side reactions during supercritical methanol processing (e.g., biodiesel synthesis), though these may produce mixed by-products .
Methodological Note:
Q. Table 1: Synthetic Routes Comparison
| Method | Conditions | Yield/Purity | Key Challenges |
|---|---|---|---|
| Acid-catalyzed esterification | 60–80°C, 6–8 hrs | ~85%, >95% purity | By-product removal |
| Supercritical methanol | 543 K, 10 MPa | Moderate yield | Competing side reactions |
Q. How is this compound detected and quantified in complex matrices like wine?
Chromatographic methods are standard:
- GC/MS: Diethyl ether extraction after salting out with potassium carbonate, followed by derivatization (e.g., silylation) .
- HPLC: Reverse-phase C18 columns with UV/RI detection (LOD: ~0.1 mg/L) .
Methodological Note:
- Validation: Include cyclic diglycerols as markers for adulteration detection in wine .
Q. What physicochemical properties make it suitable as a solvent or cryoprotectant?
Key properties include:
- Hygroscopicity: Enhances water retention in cosmetic/pharmaceutical formulations .
- Low Toxicity: Non-irritating (vs. alternatives like DMSO) but requires cytotoxicity screening .
Q. Table 2: Physicochemical Profile
| Property | Value | Relevance to Research |
|---|---|---|
| Molecular Weight | 106.12 g/mol | Predicts membrane permeability |
| Boiling Point | 133°C (35 mmHg) | Distillation efficiency |
| Solubility | Miscible in H₂O, ethanol | Solvent compatibility |
Advanced Research Questions
Q. What molecular mechanisms underlie its cryoprotective effects on mononuclear blood cells?
this compound stabilizes cell membranes by:
- Inhibiting ice nucleation: Disrupts hydrogen bonding networks, reducing intracellular ice formation .
- Lipid interaction: Modifies membrane fluidity via methoxy group interactions .
Experimental Design:
- Model: Human peripheral blood mononuclear cells (PBMCs) subjected to freeze-thaw cycles.
- Metrics: Post-thaw viability (trypan blue exclusion), mitochondrial function (ATP assay) .
Q. How does structural modification of polyetherimides using this compound affect material properties?
Incorporating this compound into polymer backbones:
- Reduces Tg: Enhances flexibility (DSC analysis shows ~20°C decrease) .
- Improves Processability: Lower melt viscosity facilitates extrusion .
Contradictions in Data:
- Elasticity vs. Thermal Stability: Some studies report trade-offs. Resolve by varying molar ratios (5–15%) and crosslinker types .
Q. What in vitro models are appropriate for toxicological profiling?
- Hepatocyte Cultures: Assess metabolic fate (e.g., CYP450-mediated oxidation) .
- Cytotoxicity Assays: MTT/Neutral Red assays (IC50 determination) .
Data Gap: No established toxicity thresholds; prioritize dose-response studies (0.1–10 mM) .
Q. How do reaction conditions influence its role in synthesizing phosphorothioate analogs?
- pH Sensitivity: Reactions require neutral conditions to avoid ester hydrolysis .
- Catalyst Choice: Enzymatic methods (lipases) improve regioselectivity vs. chemical catalysts .
Methodological Note:
- Analytical Confirmation: Use ³¹P NMR to verify phosphorothioate bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
